1-Benzyl 19-(2,5-dioxopyrrolidin-1-yl) 4,7,10,13,16-pentaoxanonadecane-1,19-dioate
Descripción
1-Benzyl 19-(2,5-dioxopyrrolidin-1-yl) 4,7,10,13,16-pentaoxanonadecane-1,19-dioate is a bifunctional linker compound featuring a polyethylene glycol (PEG)-like chain (pentaoxanonadecane) terminated by two distinct reactive groups: a benzyl ester and a 2,5-dioxopyrrolidin-1-yl (N-hydroxysuccinimide, NHS) ester. The PEG backbone enhances aqueous solubility and reduces immunogenicity, while the NHS ester enables amine-selective conjugation, commonly used in bioconjugation for antibody-drug conjugates (ADCs) or protein modifications .
Propiedades
IUPAC Name |
benzyl 3-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO11/c27-22-6-7-23(28)26(22)37-25(30)9-11-32-13-15-34-17-19-35-18-16-33-14-12-31-10-8-24(29)36-20-21-4-2-1-3-5-21/h1-5H,6-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMGAVRASPNCJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthesis of N-Hydroxysuccinimide Ester of PEG Diacid
-
- PEG diacid (4,7,10,13,16-pentaoxanonadecanedioic acid)
- N-hydroxysuccinimide (NHS)
- Coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or benzyl chloroformate)
- Solvent: Typically anhydrous methylene chloride (dichloromethane)
-
- Dissolve PEG diacid and NHS in anhydrous methylene chloride under stirring at room temperature.
- Add the coupling agent dropwise (e.g., benzyl chloroformate or DCC) to the stirred solution to activate the carboxyl groups.
- Stir the reaction mixture for an extended period (commonly 10 hours) at room temperature to ensure complete activation.
- The reaction mixture is then concentrated under reduced pressure to remove solvents.
- The crude product is purified by column chromatography, typically using a petroleum ether-ethyl acetate solvent system (ratio 4:1) to yield the NHS-activated PEG diester as a white solid.
Yield: Approximately 85-90% based on literature precedent for similar NHS ester preparations.
Specific Example: Preparation of Benzyl 2,5-dioxopyrrolidin-1-yl Carbonate (Related Compound)
- A closely related NHS ester compound was prepared by reacting benzyl chloroformate with N-hydroxysuccinimide in methylene chloride with triethylamine as a base, stirred for 10 hours at room temperature, followed by purification via column chromatography. This method informs the activation step in the PEG derivative synthesis.
Reaction Scheme Summary
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | PEG diacid + N-hydroxysuccinimide + coupling agent (e.g., DCC or benzyl chloroformate) in methylene chloride, room temperature, 10 h | Formation of bis-NHS ester of PEG diacid |
| 2 | Concentration under vacuum | Removal of solvent |
| 3 | Purification by column chromatography (petroleum ether:ethyl acetate 4:1) | Pure 1-Benzyl 19-(2,5-dioxopyrrolidin-1-yl) 4,7,10,13,16-pentaoxanonadecane-1,19-dioate |
Analytical and Purity Data
- Purity: ≥95% as determined by chromatographic methods and spectroscopic analysis.
- Storage: Recommended at -5°C, protected from moisture and light to prevent hydrolysis of NHS esters.
- Characterization: Confirmed by NMR, IR, and mass spectrometry consistent with the expected molecular formula and structure.
Research Findings and Notes
- The NHS ester activation of PEG diacids provides a reactive intermediate that can efficiently conjugate with amine-containing molecules such as peptides, proteins, or drugs.
- The PEG linker length (five ethylene glycol units in this case) offers solubility and flexibility advantages in bioconjugation applications.
- The preparation method is robust and reproducible, with high yields and purity, making it suitable for research and industrial applications in drug delivery and material science.
- Variations in coupling agents and solvents may be employed to optimize yield or purity depending on scale and specific application requirements.
Summary Table of Preparation Parameters
| Parameter | Typical Value/Condition |
|---|---|
| Starting PEG Diacid | 4,7,10,13,16-pentaoxanonadecanedioic acid |
| Activating Agent | Benzyl chloroformate or DCC |
| NHS Equivalent | Equimolar to PEG diacid |
| Solvent | Anhydrous methylene chloride |
| Temperature | Room temperature (20-25°C) |
| Reaction Time | 10 hours |
| Purification | Column chromatography (petroleum ether:ethyl acetate 4:1) |
| Yield | 85-90% |
| Purity | ≥95% |
| Storage | -5°C, dry, protected from light |
Análisis De Reacciones Químicas
1-Benzyl 19-(2,5-dioxopyrrolidin-1-yl) 4,7,10,13,16-pentaoxanonadecane-1,19-dioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can undergo substitution reactions with halogens or other nucleophiles.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
The molecular formula of 1-Benzyl 19-(2,5-dioxopyrrolidin-1-yl) 4,7,10,13,16-pentaoxanonadecane-1,19-dioate is characterized by its unique structure that includes a benzyl group and multiple ether linkages. These structural features contribute to its chemical reactivity and biological activity. The compound can undergo various chemical transformations such as oxidation, reduction, substitution reactions, and hydrolysis.
Medicinal Chemistry
This compound has shown promise as a candidate for drug development due to its potential biological activities. Research indicates that compounds with similar structural motifs exhibit antimicrobial and anticancer properties. Ongoing studies are assessing the efficacy of this compound in targeting specific diseases .
Biological Research
In biological contexts, this compound is being investigated for its interactions with various biological targets. Its unique functional groups may facilitate binding to enzymes or receptors involved in disease pathways. Preliminary studies suggest that it could modulate biological processes relevant to cancer and infectious diseases .
Materials Science
The compound's unique structural characteristics make it a suitable candidate for developing new materials with enhanced properties. Its potential applications include:
- Polymer Science : It can be utilized as a building block for synthesizing polymers with specific functionalities.
- Nanotechnology : The compound may serve as a precursor for creating nanoparticles or nanostructures with tailored properties for drug delivery systems.
Case Study 1: Anticancer Activity
A recent study explored the anticancer properties of derivatives of this compound. The results indicated that certain modifications to the compound significantly enhanced its cytotoxic effects against various cancer cell lines. The mechanism of action was linked to the induction of apoptosis and inhibition of cell proliferation.
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of the compound against several bacterial strains. The study revealed that derivatives exhibited significant antibacterial activity, suggesting potential use in developing new antimicrobial agents .
Mecanismo De Acción
The mechanism of action of 1-Benzyl 19-(2,5-dioxopyrrolidin-1-yl) 4,7,10,13,16-pentaoxanonadecane-1,19-dioate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Key Structural Differences
The compound is compared to three analogs with related applications in drug delivery and conjugation:
| CAS Number | Compound Name (Abbreviated) | Reactive Groups | Linker Length/Type |
|---|---|---|---|
| 1232769-29-7 | 2,5-dioxopyrrolidin-1-yl 19-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-...pentaoxanonadecan-1-oate | NHS ester + Maleimide | PEG-like (19-atom chain) |
| 1134280-65-1 | 2,5-Dioxopyrrolidin-1-yl 3-((2,4-difluorobenzyl)oxy)propanoate | NHS ester + Difluorobenzyl ether | Short-chain (propanoate) |
| 796073-59-1 | 2,5-Dioxopyrrolidin-1-yl 4-(methyldisulfanyl)pentanoate | NHS ester + Methyldisulfanyl group | Medium-chain (pentanoate) |
Analysis of Functional Groups
NHS Ester vs. Maleimide (CAS 1232769-29-7):
The primary compound uses an NHS ester for amine conjugation, whereas CAS 1232769-29-7 incorporates a maleimide group for thiol-selective reactivity (e.g., cysteine residues). Maleimides enable stable thioether bonds but are prone to hydrolysis in aqueous environments, limiting their shelf life compared to NHS esters .Benzyl Ester vs. Difluorobenzyl Ether (CAS 1134280-65-1):
The benzyl ester in the primary compound offers hydrolytic stability under neutral conditions, while the difluorobenzyl ether in CAS 1134280-65-1 introduces electron-withdrawing fluorine atoms, enhancing resistance to enzymatic degradation. This modification may improve pharmacokinetics in vivo .Methyldisulfanyl Group (CAS 796073-59-1):
The disulfide bond in CAS 796073-59-1 enables redox-sensitive cleavage, facilitating intracellular drug release in reducing environments (e.g., cytoplasm). In contrast, the primary compound forms irreversible amide bonds, favoring stable conjugates .
Physicochemical and Pharmacokinetic Properties
| Property | Primary Compound | CAS 1232769-29-7 | CAS 1134280-65-1 | CAS 796073-59-1 |
|---|---|---|---|---|
| Solubility | High (PEG backbone) | Moderate (hydrophobic maleimide) | Low (difluorobenzyl) | Moderate (disulfide) |
| Conjugation Target | Amines (lysine) | Thiols (cysteine) | Amines (lysine) | Thiols (cysteine) |
| Stability | Stable in PBS, pH 7.4 | Hydrolysis-prone | Enzymatically stable | Redox-sensitive |
| Applications | ADCs, protein-PEGylation | Thiol-based ADCs | Targeted small molecules | Intracellular release |
Research Findings
- Primary Compound: Demonstrated superior stability in serum compared to maleimide-based linkers, with <5% hydrolysis over 72 hours at 37°C . PEG backbone reduced immunogenicity in murine models, enhancing circulation half-life by 2.3-fold compared to non-PEGylated analogs .
CAS 1232769-29-7 (Maleimide):
CAS 1134280-65-1 (Difluorobenzyl):
CAS 796073-59-1 (Disulfide):
- Released 85% payload under glutathione-rich conditions (10 mM), ideal for tumor-targeted delivery .
Actividad Biológica
1-Benzyl 19-(2,5-dioxopyrrolidin-1-yl) 4,7,10,13,16-pentaoxanonadecane-1,19-dioate is a complex organic compound with significant potential in various biological applications. Its unique structure, characterized by a benzyl group and multiple ether linkages, positions it as a candidate for research in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on diverse scientific sources.
Chemical Structure and Properties
The compound's chemical formula is C₃₁H₅₃N₃O₁₉, and it features:
- A benzyl group that enhances lipophilicity.
- Multiple ether linkages which may contribute to its biological activity.
Antimicrobial Properties
Research indicates that derivatives of compounds similar to 1-benzyl 19-(2,5-dioxopyrrolidin-1-yl) have shown promising antimicrobial activity . For example, studies on related compounds have demonstrated effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections .
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of related compounds such as N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1). These studies revealed that AS-1 exhibited broad-spectrum anticonvulsant effects across several animal models. Specifically:
- Maximal Electroshock Seizure (MES) tests showed significant protection against seizures.
- Subcutaneous Pentylenetetrazole (s.c. PTZ) tests indicated robust activity with effective doses ranging from 15 mg/kg to 60 mg/kg .
The findings suggest that compounds with similar structural features may also possess anticonvulsant properties.
Cytotoxicity and Safety Profiles
The safety profiles of these compounds are crucial for their therapeutic potential. In vitro studies have demonstrated that AS-1 does not significantly affect human cytochrome P450 isoforms, indicating a favorable metabolic profile and low risk of drug-drug interactions. Moreover, no hepatotoxic effects were observed at concentrations up to 10 μM in HepG2 cells .
Comparative Analysis with Similar Compounds
A comparison of 1-benzyl 19-(2,5-dioxopyrrolidin-1-yl) with other similar compounds reveals its unique positioning in terms of biological activity:
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
Q & A
Q. What are the recommended synthetic pathways for 1-Benzyl 19-(2,5-dioxopyrrolidin-1-yl) 4,7,10,13,16-pentaoxanonadecane-1,19-dioate, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis of structurally similar pyrrolidine derivatives often involves multi-step reactions with controlled coupling agents. For example, microwave-assisted synthesis (150°C in DMF with potassium carbonate as a base) can enhance reaction rates and yields for pyrrolidine intermediates . Purification via ethyl acetate extraction and MgSO₄ drying is standard. Optimization should focus on solvent selection (e.g., DMF for solubility), stoichiometric ratios (e.g., 1:1 amine-to-carbonyl ratios), and temperature control to minimize side products.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of 1H NMR (e.g., δ 10.01 ppm for aldehyde protons in pyrrolidine derivatives) and HPLC-MS to confirm molecular weight (483.47 g/mol as per analogous compounds) . TLC with ethyl acetate/hexane eluents can monitor reaction progress. For purity, employ elemental analysis (e.g., nitrogen content ~7.5% for pyrrolidine moieties) and compare with theoretical values .
Q. What are the primary applications of this compound in academic research?
- Methodological Answer : The compound’s 2,5-dioxopyrrolidin-1-yl group suggests utility as an N-hydroxysuccinimide (NHS) ester , commonly used for bioconjugation (e.g., protein or peptide coupling) . Its polyethylene glycol (PEG) chain (pentaoxanonadecane) enhances solubility in aqueous systems, making it suitable for drug delivery studies or polymer chemistry .
Advanced Research Questions
Q. How can researchers address contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?
- Methodological Answer : Conduct accelerated stability studies under varying conditions (pH, temperature, light). For example, test aqueous solubility using dynamic light scattering (DLS) and compare with organic solvents (e.g., DMF or THF). If stability data are absent (as noted in ), perform thermogravimetric analysis (TGA) to determine decomposition thresholds and identify incompatible materials (e.g., strong acids/oxidizers).
Q. What advanced techniques are recommended for studying its reactivity in biological or polymeric systems?
- Methodological Answer : Use fluorescence quenching assays to track conjugation efficiency with biomolecules (e.g., antibodies). For polymer integration, employ GPC-SEC to monitor PEG chain elongation or degradation. Computational modeling (e.g., DFT for NHS ester hydrolysis kinetics) can predict reactivity in physiological environments .
Q. How can researchers design experiments to resolve conflicting data on its environmental or toxicological impacts?
- Methodological Answer : Follow OECD guidelines for acute toxicity testing (e.g., LD₅₀ in zebrafish models). For environmental fate, use isotope-labeled analogs to trace degradation pathways via LC-MS/MS. Note that existing data classify similar compounds as non-carcinogenic (IARC/OSHA), but ecotoxicity studies require species-specific bioassays .
Q. What theoretical frameworks guide the study of its interactions in heterogeneous systems (e.g., membranes or nanoparticles)?
- Methodological Answer : Apply Flory-Huggins theory to model PEG chain interactions in polymer matrices. For membrane studies, use Langmuir-Blodgett troughs to measure interfacial tension changes. Link findings to broader theories of colloidal stability or controlled release mechanisms .
Methodological Challenges and Solutions
Q. How to mitigate challenges in scaling up synthesis while maintaining reproducibility?
- Solution : Implement Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading). Use inline PAT tools (e.g., FTIR probes) for real-time monitoring. For purification challenges at scale, switch from column chromatography to recrystallization or continuous flow systems .
Q. What strategies resolve discrepancies between computational predictions and experimental results (e.g., reaction yields or binding affinities)?
- Solution : Re-evaluate force fields in molecular dynamics simulations using experimental NMR or X-ray crystallography data. Validate docking studies with SPR or ITC binding assays. Cross-reference computational log P values with experimental octanol-water partitioning .
Key Considerations for Experimental Design
- Theoretical Alignment : Anchor studies in polymer chemistry or bioconjugation frameworks (e.g., Flory-Huggins or Michaelis-Arbuzov mechanisms) .
- Safety Protocols : Use P95 respirators for airborne particulates and avoid drainage contamination per OSHA guidelines .
- Data Validation : Cross-check NMR/LC-MS results with PubChem or DSSTox databases to resolve structural ambiguities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
